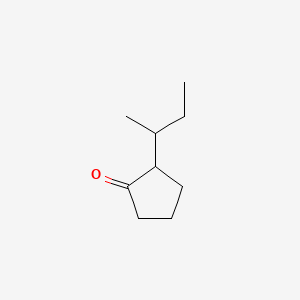

Cyclopentanone, 2-(1-methylpropyl)-

Description

Contextualization of the Cyclopentanone (B42830) Scaffold in Synthetic and Natural Product Chemistry

The cyclopentanone ring is a fundamental structural motif found in a vast array of naturally occurring and synthetically important molecules. nih.gov Its five-membered carbocyclic framework is a key component in numerous bioactive compounds, making it a valuable target for organic synthesis. nih.gov The versatility of the cyclopentanone scaffold stems from the reactivity of the ketone functional group, which allows for a wide range of chemical transformations. acs.org This reactivity makes cyclopentanone and its derivatives crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, fragrances, and pesticides. ontosight.aiwikipedia.orgvurup.sk

The cyclopentanone ring is present in many natural products, such as jasmone, which is known for its characteristic jasmine fragrance, and various prostaglandins, which are involved in a wide range of physiological processes. wikipedia.org The synthesis of such natural products often relies on strategies that construct or modify the cyclopentanone core. oregonstate.eduresearchgate.netrsc.org Consequently, the development of new methods for the synthesis and functionalization of substituted cyclopentanones is an active area of research in organic chemistry. acs.orgnih.gov

Structural Characteristics and Isomeric Considerations of Cyclopentanone, 2-(1-methylpropyl)-

The structure of Cyclopentanone, 2-(1-methylpropyl)- consists of a five-membered cyclopentanone ring substituted at the second position with a 1-methylpropyl (sec-butyl) group. chemeo.comnist.gov This substitution introduces several interesting structural and stereochemical features to the molecule.

Table 1: Chemical and Physical Properties of Cyclopentanone, 2-(1-methylpropyl)-

| Property | Value |

|---|---|

| Molecular Formula | C9H16O chemeo.comnist.gov |

| Molecular Weight | 140.22 g/mol chemeo.com |

| CAS Number | 6376-92-7 chemeo.comnist.gov |

| Boiling Point | 76-78 °C at 8 mm Hg chemicalbook.com |

| Density | 0.912 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.458 chemicalbook.com |

Note: Some data may be for the structurally similar 2-sec-butylcyclohexanone (B81716) as a close proxy.

The substitution at the α-position (carbon 2) of the cyclopentanone ring in Cyclopentanone, 2-(1-methylpropyl)- creates a chiral center. This means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The presence of this stereocenter has significant implications for the molecule's biological activity and its use as a chiral building block in asymmetric synthesis. acs.org

The stereochemistry of reactions involving the α-position of substituted cyclopentanones is a critical consideration in synthetic organic chemistry. For instance, nucleophilic substitution reactions at a chiral center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. libretexts.orgyoutube.comyoutube.com In SN2 reactions, a backside attack by the nucleophile typically leads to an inversion of stereochemistry. libretexts.orgyoutube.com The stereochemical outcome of such reactions is crucial for controlling the three-dimensional structure of the final product.

The five-membered cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve ring strain. The two most common conformations are the envelope and the half-chair. The presence of the 2-(1-methylpropyl) substituent influences the preferred conformation of the cyclopentanone ring.

Overview of Prior Research Trends in Substituted Cyclopentanones

Research on substituted cyclopentanones is a vibrant and evolving field. A significant area of focus has been the development of new synthetic methods to access these valuable compounds. rsc.orggoogle.comchemicalbook.com These methods include aldol (B89426) condensations, Michael additions, and various cyclization reactions. wikipedia.org The catalytic asymmetric synthesis of substituted cyclopentanones has also garnered considerable attention, as it allows for the selective production of a single enantiomer. acs.orgnih.gov

Structure

2D Structure

Properties

CAS No. |

6376-92-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-butan-2-ylcyclopentan-1-one |

InChI |

InChI=1S/C9H16O/c1-3-7(2)8-5-4-6-9(8)10/h7-8H,3-6H2,1-2H3 |

InChI Key |

WVPBKXPDHMXIKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1CCCC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Cyclopentanone, 2 1 Methylpropyl

Reactions Involving the Carbonyl Group

The carbonyl group is the most reactive site in the molecule, susceptible to nucleophilic attack and redox transformations. The presence of the adjacent bulky sec-butyl group can influence the stereochemical outcome of these reactions.

Nucleophilic Addition Reactions and Stereocontrol

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of 2-(1-methylpropyl)cyclopentanone, the approach of a nucleophile can be influenced by the steric hindrance imposed by the sec-butyl group, leading to potential diastereoselectivity. The formation of a silyl (B83357) enol ether from cyclopentanone (B42830) derivatives, which then reacts with a ketimine, is an example of a reaction where the stereochemical outcome is of significant interest. researchgate.net The stereocontrol in such reactions is crucial for the synthesis of specific stereoisomers.

Reduction and Oxidation Processes

The carbonyl group of 2-(1-methylpropyl)cyclopentanone can be reduced to a secondary alcohol, 2-(1-methylpropyl)cyclopentanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction is of interest, as two diastereomeric alcohols can be formed.

Conversely, oxidation of the cyclopentanone ring is also a possible transformation, although less common for simple ketones. More relevant are the oxidation reactions of related cyclopentenone structures, which are versatile intermediates in organic synthesis. thieme-connect.com While direct oxidation of 2-(1-methylpropyl)cyclopentanone is not extensively documented in readily available literature, the principles of ketone oxidation would apply.

Enolization and Tautomerism Studies

Like other ketones with α-hydrogens, 2-(1-methylpropyl)cyclopentanone can undergo keto-enol tautomerism. libretexts.orgyoutube.com This equilibrium involves the interconversion of the keto form and its corresponding enol isomer. libretexts.org The enol form is a key intermediate in many reactions of ketones. libretexts.org

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. libretexts.org Theoretical studies on simpler cyclic ketones like cyclopentanone and cyclohexanone (B45756) have shown that the enol content is generally low but is influenced by the ring size and substitution. researchgate.net For instance, the enol content trend is generally cyclohexanone > cyclopentanone > acetone. researchgate.net The presence of the 2-sec-butyl group in 2-(1-methylpropyl)cyclopentanone can affect the stability of the enol tautomers and the kinetics of their formation. Studies on related systems, such as 2-acetylcyclopentanone, have explored the keto-enol equilibrium in detail. rsc.org

Reactions at the α-Position and Alkyl Side Chain

The α-carbon atom, adjacent to the carbonyl group, and the sec-butyl side chain offer additional sites for chemical modification.

α-Halogenation and Subsequent Transformations

The α-position of 2-(1-methylpropyl)cyclopentanone is activated by the adjacent carbonyl group, making the α-hydrogens acidic and susceptible to substitution. Halogenation, particularly bromination or chlorination, can occur at this position under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the reaction proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The rate of halogenation is often dependent on the rate of enolization. libretexts.org For unsymmetrical ketones, the halogenation typically occurs at the more substituted α-carbon. libretexts.org In the case of 2-(1-methylpropyl)cyclopentanone, this would be the carbon bearing the sec-butyl group.

Base-promoted α-halogenation proceeds via an enolate ion. libretexts.org This method can be prone to multiple halogenations. libretexts.org The resulting α-haloketone is a versatile synthetic intermediate. For example, treatment with a non-nucleophilic base like pyridine (B92270) can induce an elimination reaction to form an α,β-unsaturated ketone. libretexts.org

Selective Functionalization of the 1-Methylpropyl Moiety

While reactions at the α-position of the cyclopentanone ring are more common due to the activating effect of the carbonyl group, functionalization of the 1-methylpropyl (sec-butyl) side chain is also a possibility. However, this generally requires more specific reagents and reaction conditions to overcome the lower reactivity of the C-H bonds in the alkyl chain compared to the α-hydrogens. Mechanistic studies on the ring-opening reactions of related compounds like methylcyclopentane (B18539) over metal catalysts provide insights into the reactivity of alkyl groups on cyclic structures. researchgate.net

Rearrangement Reactions and Ring Transformations

Rearrangement reactions of 2-(1-methylpropyl)cyclopentanone and its derivatives offer pathways to structurally diverse molecules, including those with expanded or contracted ring systems. These transformations are typically initiated by the formation of a reactive intermediate, such as a carbocation or a diazoketone, adjacent to the cyclopentyl ring.

Tiffeneau-Demjanov Rearrangement:

The Tiffeneau-Demjanov rearrangement provides a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgnumberanalytics.comnumberanalytics.com For 2-(1-methylpropyl)cyclopentanone, this would involve a multi-step sequence starting with the formation of a cyanohydrin, followed by reduction to a β-amino alcohol, and finally, treatment with nitrous acid to induce the rearrangement. wikipedia.orgnumberanalytics.com

The key step involves the diazotization of the primary amine to form a diazonium salt. numberanalytics.comslideshare.net Subsequent loss of nitrogen gas generates a primary carbocation, which then triggers the migration of one of the adjacent ring carbons. In the case of 2-(1-methylpropyl)cyclopentanone, this would lead to the formation of a six-membered ring, specifically a substituted cyclohexanone. The regioselectivity of the migration would be influenced by the migratory aptitude of the substituted carbon. This process is a valuable synthetic tool for accessing larger ring systems from readily available cyclic ketones. wikipedia.org

Wolff Rearrangement:

The Wolff rearrangement is another powerful method for ring transformation, in this case, typically leading to ring contraction. rsc.org This reaction proceeds through an α-diazoketone intermediate, which upon thermolysis, photolysis, or metal catalysis, expels nitrogen gas to form a ketene (B1206846). The ketene can then be trapped by a nucleophile. If the starting material is a cyclic α-diazoketone, the rearrangement results in a ring-contracted product. For instance, the Wolff rearrangement of a 2-diazocyclohexanone (B1655139) derivative can yield a cyclopentanecarboxylic acid derivative. While not a direct rearrangement of 2-(1-methylpropyl)cyclopentanone itself, a derivative such as 2-diazo-3-(1-methylpropyl)cyclopentanone could theoretically undergo this transformation.

Favorskii Rearrangement:

The Favorskii rearrangement of α-halo ketones in the presence of a base is a well-established method for ring contraction in cyclic systems. numberanalytics.com This reaction proceeds through a cyclopropanone (B1606653) intermediate. For 2-(1-methylpropyl)cyclopentanone, this would first require halogenation at the α-position to yield a 2-halo-2-(1-methylpropyl)cyclopentanone. Treatment of this intermediate with a base, such as an alkoxide, would lead to the formation of a bicyclic cyclopropanone intermediate. Nucleophilic attack on the carbonyl carbon of the cyclopropanone, followed by ring opening, would result in a substituted cyclopropanecarboxylic acid ester. The direction of the ring opening is generally governed by the stability of the resulting carbanion.

| Rearrangement Reaction | Starting Material Requirement | Key Intermediate | Typical Product from a 2-Alkylcyclopentanone Derivative |

| Tiffeneau-Demjanov | 1-(Aminomethyl)-2-alkylcyclopentanol | Carbocation | 3-Alkylcyclohexanone |

| Wolff Rearrangement | 2-Diazo-3-alkylcyclopentanone | Ketene | Alkylcyclobutanecarboxylic acid derivative |

| Favorskii Rearrangement | 2-Halo-2-alkylcyclopentanone | Cyclopropanone | Alkylcyclopropanecarboxylic acid derivative |

Catalytic Transformations Involving 2-(1-methylpropyl)cyclopentanone

Catalytic methods offer efficient and selective routes for the transformation of 2-(1-methylpropyl)cyclopentanone into a variety of other compounds, including alcohols and unsaturated derivatives. These reactions are crucial in synthetic organic chemistry for the creation of complex molecular architectures.

Catalytic Hydrogenation:

The catalytic hydrogenation of 2-(1-methylpropyl)cyclopentanone involves the reduction of the carbonyl group to a hydroxyl group, yielding 2-(1-methylpropyl)cyclopentanol. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. libretexts.orglibretexts.org Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.org The reaction proceeds via the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. libretexts.org The stereochemistry of the resulting alcohol is influenced by the steric hindrance posed by the 2-(1-methylpropyl) group, which can direct the approach of hydrogen to the less hindered face of the cyclopentanone ring.

Catalytic Dehydrogenation:

Catalytic dehydrogenation offers a pathway to introduce unsaturation into the cyclopentane (B165970) ring. For instance, the dehydrogenation of substituted cyclohexanones can yield phenols. nih.gov While the direct dehydrogenation of 2-(1-methylpropyl)cyclopentanone to a cyclopentenone derivative is a challenging transformation, the reverse reaction, the hydrogenation of a 2-(1-methylpropyl)cyclopent-2-en-1-one, is more common. However, recent advances in catalysis have shown that dehydrogenation of saturated rings can be achieved using palladium-based catalysts, often with an oxidant to drive the reaction. rsc.orgnih.gov Such a transformation on 2-(1-methylpropyl)cyclopentanone would be expected to yield 2-(1-methylpropyl)cyclopent-2-en-1-one or 5-(1-methylpropyl)cyclopent-2-en-1-one, depending on the regioselectivity of the process.

| Catalytic Transformation | Reagents/Catalyst | Expected Product |

| Hydrogenation | H₂, Pt/C or Pd/C or Raney Ni | 2-(1-methylpropyl)cyclopentanol |

| Dehydrogenation | Pd catalyst, oxidant (e.g., O₂) | 2-(1-methylpropyl)cyclopent-2-en-1-one |

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For Cyclopentanone (B42830), 2-(1-methylpropyl)-, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Detailed Chemical Shift Analysis and Coupling Constants

Predicted ¹H and ¹³C NMR data provide a foundational understanding of the molecule's topology. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the steric environment created by the sec-butyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons and potential diastereotopicity. The protons on the cyclopentanone ring adjacent to the carbonyl group (α-protons) and the sec-butyl group are expected to resonate at lower fields.

¹³C NMR Spectroscopy: The carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift. The carbon atom at the point of substitution (C2) and the methine carbon of the sec-butyl group are also expected to have distinct chemical shifts.

Predicted NMR Data:

Interactive ¹³C NMR Data Table (Predicted)

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 221.5 |

| C2 | 52.3 |

| C5 | 38.2 |

| C1' | 34.5 |

| C3 | 29.8 |

| C4 | 20.9 |

| C2' | 16.1 |

| C4' | 11.8 |

Note: These are predicted values and may differ from experimental results.

Interactive ¹H NMR Data Table (Predicted)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 2.2-2.4 | m |

| H5α | 2.0-2.2 | m |

| H5β | 1.8-2.0 | m |

| H1' | 1.9-2.1 | m |

| H3α | 1.6-1.8 | m |

| H3β | 1.4-1.6 | m |

| H4α/β | 1.5-1.7 | m |

| H2'α/β | 1.3-1.5 | m |

| H4' | 0.9 | t |

| H3' | 0.8 | d |

Note: These are predicted values and may differ from experimental results. 'm' denotes multiplet, 't' denotes triplet, and 'd' denotes doublet.

2D-NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the methine proton on the sec-butyl group and the adjacent methyl and methylene (B1212753) protons. It would also map the spin systems within the cyclopentanone ring.

HSQC: An HSQC spectrum correlates each proton to the carbon atom it is directly attached to. This technique would be crucial for definitively assigning the chemical shifts of the carbon atoms in the cyclopentanone ring and the sec-butyl side chain based on the more readily assigned proton signals.

Stereochemical Assignments via Chiral Auxiliaries and NMR

The presence of a chiral center at C2 gives rise to enantiomers. Determining the absolute stereochemistry or enantiomeric excess often requires the use of chiral auxiliaries in conjunction with NMR spectroscopy. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to create diastereomeric environments for the enantiomers, leading to the differentiation of their NMR signals. For a ketone like Cyclopentanone, 2-(1-methylpropyl)-, derivatization to a chiral ketal or enamine followed by NMR analysis could be a viable strategy. The resulting diastereomers would exhibit distinct chemical shifts, allowing for their quantification and potentially the assignment of absolute configuration by comparing the spectra to known standards or using established empirical models.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Fragmentation Pathways and Mechanistic Interpretations

In the mass spectrum of Cyclopentanone, 2-(1-methylpropyl)-, the molecular ion peak [M]⁺ would be observed at m/z 140. The fragmentation is expected to be directed by the carbonyl group and the alkyl substituent. Key fragmentation pathways would likely include:

α-Cleavage: The bond between the carbonyl carbon and the substituted C2 is a likely point of cleavage. This can lead to the formation of acylium ions.

McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer from the sec-butyl group to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene.

Loss of the Alkyl Side Chain: Cleavage of the bond between C2 and the sec-butyl group would result in a fragment corresponding to the loss of a C₄H₉ radical, leading to an ion at m/z 83.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy enables the unambiguous determination of the molecular formula. For Cyclopentanone, 2-(1-methylpropyl)-, the expected exact mass of the molecular ion [C₉H₁₆O]⁺ is 140.1201. An HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or a more complex collective motion of atoms, and its frequency is characteristic of the bond strength, atomic masses, and the local molecular environment.

The addition of the sec-butyl group introduces a variety of C-H stretching and bending vibrations. The C-H stretching vibrations from the alkyl group are anticipated in the 2850-3000 cm⁻¹ region. Furthermore, the presence of CH₂, and CH₃ groups will give rise to characteristic bending vibrations (scissoring, wagging, twisting, and rocking) in the 1470-1365 cm⁻¹ region.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would be particularly useful for observing the non-polar C-C bond vibrations within the cyclopentane (B165970) ring and the sec-butyl substituent, which are often weak or inactive in the IR spectrum.

A detailed vibrational mode analysis, ideally through a normal coordinate analysis combining both IR and Raman data, would allow for the assignment of each observed band to a specific molecular motion. However, in the absence of experimental data for Cyclopentanone, 2-(1-methylpropyl)-, this remains a theoretical exercise.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) (IR) | Expected Vibrational Frequency Range (cm⁻¹) (Raman) |

| C=O (stretch) | 1735-1750 (strong) | 1735-1750 (weak) |

| C-H (sp³ stretch) | 2850-3000 (medium to strong) | 2850-3000 (strong) |

| CH₂ (bend) | ~1465 (medium) | ~1465 (medium) |

| CH₃ (bend) | ~1450 and ~1375 (medium) | ~1450 and ~1375 (medium) |

| C-C (stretch) | Weak | Strong |

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools. These methods allow for the in-silico investigation of molecular properties, offering insights that can guide future experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can provide valuable information about the electronic distribution, molecular orbitals, and reactivity of Cyclopentanone, 2-(1-methylpropyl)-.

By calculating the molecular electrostatic potential (MEP) map, one could visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For Cyclopentanone, 2-(1-methylpropyl)-, the oxygen atom of the carbonyl group would be the region of highest electron density (negative potential), making it a prime site for electrophilic attack. The hydrogen atoms of the alkyl chain would represent regions of lower electron density (positive potential).

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap can provide insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of a flexible sec-butyl group and the non-planar nature of the cyclopentanone ring mean that Cyclopentanone, 2-(1-methylpropyl)- can exist in multiple conformations. A conformer analysis is essential to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. For the cyclopentanone ring, envelope and twist conformations are the most common. The sec-butyl group also has rotational freedom around the C-C single bonds. The relative energies of these different conformers would be calculated to determine the most populated states at a given temperature. This information is crucial for accurately predicting spectroscopic properties, as the observed spectrum is a population-weighted average of the spectra of the individual conformers.

A significant application of computational chemistry is the prediction of spectroscopic data.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of Cyclopentanone, 2-(1-methylpropyl)-. mdpi.comrsc.org These predictions, when compared with experimental data (if it were available), are invaluable for structural assignment. The calculations would need to be performed on the lowest energy conformers and the results averaged based on their Boltzmann populations.

IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies and intensities of the IR and Raman spectra. nih.gov While calculated frequencies often show systematic errors compared to experimental values, these can be corrected using empirical scaling factors. The predicted spectrum can aid in the assignment of experimental bands and provide a more detailed understanding of the vibrational modes.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to rationalize the observed fragmentation pathways in an electron ionization mass spectrum.

Occurrence and Formation in Complex Chemical Systems and Environmental Contexts

Identification in Natural Product Extracts

While a vast number of volatile and semi-volatile organic compounds have been identified from natural sources, the specific presence of Cyclopentanone (B42830), 2-(1-methylpropyl)- in natural product extracts is not well-documented in publicly available scientific literature. However, the general class of cyclopentanoid compounds is found in various plants and fungi, often contributing to their characteristic aromas.

In the absence of a confirmed natural source for Cyclopentanone, 2-(1-methylpropyl)-, its biosynthetic pathway remains hypothetical. It is plausible that its formation could arise from fatty acid metabolism. One speculative pathway involves the cyclization of a C9 carboxylic acid precursor, followed by oxidation and decarboxylation steps. The sec-butyl side chain suggests a precursor derived from the amino acid isoleucine, which can be catabolized to form 2-methylbutanoic acid derivatives. These could then be incorporated into a longer fatty acid chain before cyclization. The biosynthesis of other C9-terpene lactones has been shown to involve the cyclization of cyclopentadienylethanol derivatives, suggesting another potential, though less direct, route for the formation of a C9 cyclopentanone ring system. rsc.org

The isolation of trace volatile components like Cyclopentanone, 2-(1-methylpropyl)- from complex natural matrices requires sensitive and efficient extraction techniques. The choice of method depends on the volatility and thermal stability of the compound, as well as the nature of the source material. nih.gov

Conventional methods for extracting volatile oils include hydrodistillation and steam distillation, where steam is used to vaporize the volatile compounds, which are then condensed and collected. nih.govedenbotanicals.com For less volatile or thermally sensitive compounds, solvent extraction using organic solvents like hexane (B92381) or ethanol (B145695) is employed. berkeley.edu Modern, greener extraction techniques offer advantages such as reduced solvent consumption and shorter extraction times. nih.gov These include:

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, accelerating the extraction process. nih.gov

Supercritical Fluid Extraction (SFE): Supercritical CO2 is a commonly used solvent in this method, which is effective for extracting non-polar compounds and leaves no solvent residue. mdpi.com

Ultrasound-Assisted Extraction (UAE): The use of ultrasound waves can enhance the extraction efficiency by disrupting cell walls. nih.gov

Following extraction, the identification and quantification of the target compound are typically performed using gas chromatography-mass spectrometry (GC-MS).

| Extraction Method | Principle | Advantages | Disadvantages | Applicability for Volatile Ketones |

| Steam Distillation | Volatile compounds are co-distilled with steam. | Well-established, relatively inexpensive equipment. | High temperatures can cause degradation of thermolabile compounds. | Suitable for thermally stable, volatile ketones. |

| Solvent Extraction | Dissolution of the target compound in a suitable organic solvent. | High extraction efficiency, suitable for a wide range of polarities. | Use of potentially toxic and flammable organic solvents. | Highly effective, choice of solvent is critical. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., CO2). | "Green" solvent, high selectivity, no solvent residue. | High initial equipment cost. | Excellent for non-polar to moderately polar ketones. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample matrix. | Reduced extraction time and solvent consumption. | Potential for localized overheating. | Efficient for a variety of sample matrices. |

This table provides a summary of common extraction techniques applicable for isolating volatile ketones from natural sources.

Formation via Thermal Degradation and Pyrolysis Processes

Cyclopentanones are known to be products of the thermal decomposition of biomass. frontiersin.orgdigitellinc.com This process, known as pyrolysis, involves heating organic material in the absence of oxygen.

The pyrolysis of lignocellulosic biomass, which is composed of cellulose (B213188), hemicellulose, and lignin, yields a complex mixture of liquid (bio-oil), solid (biochar), and gaseous products. wikipedia.org Bio-oil contains a wide array of oxygenated organic compounds, including ketones, phenols, furans, and acids. frontiersin.orgsci-hub.st Specifically, ketones such as 1-hydroxy-2-propanone and various cyclopentanones and cyclopentadiones have been identified as significant components of bio-oil. frontiersin.org The thermal degradation of lignin, a complex aromatic polymer, is a major source of phenolic compounds, but also contributes to the formation of other cyclic compounds. nih.govresearchgate.net The pyrolysis of cellulose and hemicellulose also leads to the formation of cyclic ketones and other oxygenated species. rsc.org While the specific compound Cyclopentanone, 2-(1-methylpropyl)- has not been explicitly reported as a major product, its formation as a minor component from the complex degradation and recombination reactions during pyrolysis is plausible.

| Biomass Component | Decomposition Temperature Range (°C) | Primary Pyrolysis Products |

| Hemicellulose | 220-315 | Furfural (B47365), acetic acid, various ketones |

| Cellulose | 315-400 | Levoglucosan, furans, light oxygenates |

| Lignin | 160-900 | Phenols, guaiacols, syringols, catechols |

This table summarizes the decomposition temperatures and primary products from the main components of lignocellulosic biomass during pyrolysis.

The formation of cyclopentanones during pyrolysis is thought to occur through a series of complex radical-mediated reactions. The thermal decomposition of lignin, for instance, involves the cleavage of its various ether and carbon-carbon bonds, leading to the formation of phenolic and other aromatic radical species. researchgate.net These reactive intermediates can then undergo further reactions, including cyclization and rearrangement, to form a variety of cyclic compounds.

The decomposition of cellulose and hemicellulose also proceeds through radical pathways, leading to the formation of smaller oxygenated molecules that can then recombine. The formation of the cyclopentanone ring itself can be envisioned through intramolecular cyclization of C5 or larger linear radical intermediates. The presence of an alkyl substituent, such as the 1-methylpropyl group, would likely arise from the fragmentation of larger structures within the biomass, such as the side chains of amino acids or the propylphenol units in lignin, followed by radical addition to a cyclopentanone precursor or a related intermediate.

Presence in Environmental Samples and Biochar Leachates

The presence of Cyclopentanone, 2-(1-methylpropyl)- in environmental samples has not been widely reported. However, given its potential formation during biomass combustion (e.g., forest fires, residential wood burning) and industrial pyrolysis processes, it is conceivable that it exists at trace levels in the atmosphere, soils, and water.

Biochar, the solid residue from pyrolysis, is increasingly used as a soil amendment. Biochar can contain a complex mixture of adsorbed organic compounds, and its leachate could potentially introduce these compounds into the soil environment. The characterization of biochar often reveals the presence of a variety of organic molecules on its surface, although specific identification of all trace components is challenging. nih.gov While direct evidence is lacking, the possibility of Cyclopentanone, 2-(1-methylpropyl)- being present in biochar or its leachates, particularly from biochars produced at lower temperatures where more of the organic components are retained, cannot be ruled out. Further research employing high-resolution analytical techniques would be necessary to confirm its presence in such environmental matrices.

Analysis in Complex Environmental Matrices

The detection and quantification of specific volatile organic compounds like Cyclopentanone, 2-(1-methylpropyl)- in complex environmental matrices such as soil, water, or air present analytical challenges. These challenges stem from the typically low concentrations of the target analyte and the presence of a multitude of other interfering compounds. nih.gov While specific analytical methods for the routine monitoring of Cyclopentanone, 2-(1-methylpropyl)- in environmental samples are not extensively documented in publicly available literature, established techniques for the analysis of volatile and semi-volatile organic compounds are applicable.

Soil and Solid Samples: The analysis of VOCs in soil typically involves an extraction step to separate the compounds from the solid matrix, followed by analysis, commonly using gas chromatography (GC). gov.bc.ca

Sample Preparation: To minimize the loss of volatile components, soil samples are often collected in hermetically sealed containers and may be frozen for preservation. gov.bc.ca Extraction is commonly performed using a solvent like methanol, followed by mechanical agitation to ensure efficient transfer of the analytes from the soil to the solvent. gov.bc.ca

Analytical Techniques: Gas chromatography coupled with a mass spectrometer (GC-MS) is a powerful and widely used technique for the separation and identification of individual components in a complex mixture. frontiersin.org For volatile compounds, techniques like purge-and-trap or headspace analysis can be employed to introduce the analytes into the GC system. gov.bc.canih.gov In headspace analysis, the volatile compounds are sampled from the vapor phase above the soil or its extract in a sealed vial. nih.gov

Plant and Essential Oil Samples: The analysis of essential oils, where Cyclopentanone, 2-(1-methylpropyl)- has been identified, also relies heavily on chromatographic methods.

Extraction: Volatile compounds from plant material can be extracted using methods such as hydrodistillation or organic solvent extraction. nih.gov For smaller sample amounts, solid-phase microextraction (SPME) is a solvent-free option. nih.gov

Chromatographic Analysis: Gas chromatography is the primary method for separating the various components of an essential oil. frontiersin.org The identification of the compounds is typically achieved using mass spectrometry (GC-MS) or by comparing their retention times with those of known standards. frontiersin.orgnih.gov

The following table summarizes general analytical approaches that would be applicable for the analysis of Cyclopentanone, 2-(1-methylpropyl)- in environmental samples.

| Matrix | Extraction/Sampling Method | Analytical Technique | Detector |

| Soil/Solid | Solvent Extraction (Methanol) | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Soil/Solid | Static Headspace (HS) | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Plant Material | Hydrodistillation | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Plant Material | Organic Solvent Extraction | Gas Chromatography (GC) | Mass Spectrometry (MS) |

| Essential Oil | Direct Injection | Gas Chromatography (GC) | Mass Spectrometry (MS) |

Role in Soil and Plant Interactions (excluding direct biological effects)

The role of plant-derived secondary metabolites in mediating interactions between plants and their soil environment is a field of active research. nih.gov Plants release a wide variety of volatile and non-volatile compounds into the soil through root exudates and the decomposition of litter. nih.gov These compounds can influence soil chemistry and the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. nih.gov

While the specific role of Cyclopentanone, 2-(1-methylpropyl)- in soil and plant interactions has not been directly studied, its nature as a plant-derived volatile ketone allows for informed hypotheses based on the known functions of similar compounds. nih.gov

Chemical Signaling: Volatile organic compounds, including ketones, are known to act as signaling molecules in the soil ecosystem. nih.gov They can influence the behavior of other organisms, such as bacteria, fungi, and nematodes, in the vicinity of the plant roots. nih.gov For instance, some plant volatiles can attract beneficial microbes or repel pathogens and herbivores. nih.gov

Influence on Soil Microbiome: The introduction of specific organic compounds by plants can shape the composition and activity of the soil microbial community. nih.gov Certain microorganisms may be able to utilize these compounds as a carbon source, while others may be inhibited by them. This can lead to a feedback loop where the plant influences the soil environment, which in turn affects the plant's health and growth. nih.gov

Allelopathy: Some plant-secreted compounds can have allelopathic effects, meaning they can inhibit the germination or growth of neighboring plants. While there is no direct evidence for Cyclopentanone, 2-(1-methylpropyl)- having such effects, it is a known function of some plant secondary metabolites.

Given that Cyclopentanone, 2-(1-methylpropyl)- is a component of the essential oil of Alternanthera sessilis, it is plausible that it is released into the soil environment by this plant. researchgate.net Its potential role in structuring the microbial community around the roots of A. sessilis or in mediating interactions with other plants warrants further investigation. The study of such interactions is crucial for understanding the ecological success of plant species, including invasive weeds like A. sessilis.

Applications in Organic Synthesis and Materials Science

Cyclopentanone (B42830), 2-(1-methylpropyl)- as a Synthetic Intermediate

The reactivity of the cyclopentanone ring, coupled with the stereogenic center introduced by the 2-(1-methylpropyl) substituent, positions this molecule as a versatile starting material for more complex chemical structures.

Precursor for the Synthesis of Novel Cyclopentanone Derivatives

While specific examples of derivatives synthesized directly from 2-(1-methylpropyl)cyclopentanone are not extensively documented in publicly available literature, the general reactivity of 2-substituted cyclopentanones provides a strong basis for its potential. The presence of the carbonyl group and adjacent alpha-hydrogens allows for a variety of chemical transformations.

One of the primary routes to synthesizing derivatives of 2-substituted cyclopentanones involves the alkylation of cyclopentanone-2-carboxylic esters, followed by hydrolysis and decarboxylation. A patented process outlines a general method for the preparation of 2-substituted cyclopentanones, which could be adapted for the synthesis of a wide array of derivatives starting from 2-(1-methylpropyl)cyclopentanone. google.com This process involves reacting an adipic ester with an alkoxide to form a cyclopentanone-2-carboxylic ester salt, which is then alkylated and subsequently hydrolyzed and decarboxylated. google.com

Further functionalization can be envisioned through reactions targeting the carbonyl group or the alpha-carbons. For instance, aldol (B89426) condensations, Michael additions, and various coupling reactions could be employed to introduce new functional groups and build molecular complexity. The stereochemistry of the existing sec-butyl group would likely influence the stereochemical outcome of these reactions, offering a pathway to diastereomerically enriched products.

A summary of potential synthetic transformations for creating novel derivatives is presented below:

| Reaction Type | Reagents and Conditions | Potential Product |

| Aldol Condensation | Aldehydes/Ketones, Acid/Base catalyst | α,β-Unsaturated ketones |

| Michael Addition | Michael acceptors, Base catalyst | 1,5-Dicarbonyl compounds |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohols |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Baeyer-Villiger Oxidation | Peroxy acids | Lactones |

Building Block for Complex Carbon Frameworks

The cyclopentanone motif is a common structural element in a variety of natural products and biologically active molecules. As such, 2-(1-methylpropyl)cyclopentanone can be considered a valuable building block for the construction of more intricate carbon skeletons. Stereoselective syntheses of cyclopentanones are crucial for accessing these complex targets. nih.gov

For example, intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes have been shown to be effective in creating substituted cyclopentanones with high stereoselectivity. nih.gov While this has been demonstrated with other substituted cyclopentanones, the principle could theoretically be applied in synthetic routes starting from or leading to 2-(1-methylpropyl)cyclopentanone to construct polycyclic systems.

The reactivity of the enone functionality, which can be readily introduced from the parent ketone, opens up possibilities for cycloaddition reactions, such as Diels-Alder reactions, to build fused ring systems. The diastereoselectivity of such reactions would be influenced by the chiral sec-butyl group.

Chiral Auxiliary or Ligand Precursor (theoretical and synthetic aspects)

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov Given that 2-(1-methylpropyl)cyclopentanone possesses a chiral center at the point of substitution, it has the theoretical potential to act as a chiral auxiliary. However, there is currently no direct evidence in the literature of its use in this capacity.

The concept would involve attaching the chiral cyclopentanone moiety to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. The steric bulk and conformational rigidity of the cyclopentanone ring, influenced by the sec-butyl group, could provide the necessary stereochemical bias.

Furthermore, the functional groups on the cyclopentanone ring could be modified to create chiral ligands for asymmetric catalysis. For instance, conversion of the carbonyl group to an amino or phosphino (B1201336) group could yield bidentate ligands. The synthesis of such ligands would be a critical step in exploring the full potential of 2-(1-methylpropyl)cyclopentanone in asymmetric synthesis.

Role in Chemical Process Development (excluding direct product use or commercial applications)

The utility of a chemical compound in process development often lies in its ability to influence reaction pathways or facilitate analysis, rather than being a direct component of the final product.

Catalyst or Solvent Systems (if applicable)

There is no available information to suggest that Cyclopentanone, 2-(1-methylpropyl)- is used as a catalyst or a primary component in solvent systems for industrial processes. Its physical properties, such as its boiling point and solubility, would need to be considered for such applications.

Component in Mixture Analysis and Characterization Methodologies

In the context of analytical chemistry, the unique mass spectral fragmentation pattern and chromatographic retention time of Cyclopentanone, 2-(1-methylpropyl)- would allow for its identification and quantification in complex mixtures. The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, which is essential for its detection in analytical methods. nist.gov

The presence of this compound could be indicative of specific chemical processes or degradation pathways. For example, in the analysis of complex hydrocarbon mixtures or environmental samples, its detection could provide clues about the origin or history of the sample. While not a methodology in itself, its well-defined analytical properties make it a useful marker in various characterization studies.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The presence of two chiral centers in 2-(1-methylpropyl)cyclopentanone makes the development of stereoselective synthetic methods a primary research goal. Current methods for creating substituted cyclopentanones often lack the precision needed to access specific stereoisomers directly and efficiently. rsc.org Future work should focus on developing catalytic asymmetric syntheses to control the formation of the four possible stereoisomers.

Promising research avenues include:

Organocatalytic Approaches: Investigating the use of secondary amine catalysts, such as proline and its derivatives, for the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes, followed by an intramolecular reaction, could yield highly functionalized and enantiomerically enriched cyclopentanones. nih.gov

Dual-Catalysis Systems: Exploring dual-catalysis systems, for instance combining a secondary amine with a N-heterocyclic carbene (NHC), could facilitate cascade reactions to form densely functionalized cyclopentanone (B42830) rings with high enantioselectivity. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries offers a classical yet powerful strategy. A sequence involving an aldol (B89426) reaction with a chiral auxiliary, followed by cyclopropanation and a retro-aldol reaction, could be adapted for the stereoselective synthesis of chiral cyclopentanone precursors. rsc.org

Metal-Catalyzed Cycloadditions: Research into dual Lewis acid-catalyzed [3+2]-cycloadditions between donor-acceptor cyclopropanes and ketenes presents a modern approach to constructing enantioenriched cyclopentanones. rsc.org Adapting such methods for the introduction of the 1-methylpropyl group is a key challenge.

Investigation of Advanced Catalytic Transformations

Beyond its synthesis, the transformation of 2-(1-methylpropyl)cyclopentanone into other valuable molecules is a rich field for exploration. The development of advanced catalytic methods can convert the cyclopentanone core into a variety of functional groups and ring systems.

Future research should investigate:

Stereoselective Hydrogenation/Reduction: Building on established methods for the hydrogenation of substituted aromatic rings, research into the diastereoselective hydrogenation of 2-(1-methylpropyl)cyclopentanone precursors over supported metal catalysts like rhodium or ruthenium could be fruitful. nih.gov The goal would be to selectively produce specific stereoisomers of the corresponding cyclopentanol (B49286).

Baeyer-Villiger Oxidation: The catalytic, asymmetric Baeyer-Villiger oxidation of 2-(1-methylpropyl)cyclopentanone would yield chiral lactones, which are valuable building blocks in organic synthesis. Research should focus on discovering selective metal or enzymatic catalysts for this transformation.

Self-Condensation and Dimerization: Inspired by the catalytic self-condensation of cyclopentanone to form dimers like 2-cyclopentylcyclopentanone, studies on the selective dimerization of 2-(1-methylpropyl)cyclopentanone could lead to novel, high-molecular-weight compounds. rsc.org The challenge lies in controlling the regioselectivity of the condensation reaction.

In-depth Theoretical Studies on Reaction Mechanisms and Stereoselectivity

To guide the development of the synthetic and catalytic methods described above, in-depth theoretical and computational studies are essential. These studies can provide fundamental insights that are difficult to obtain through experiments alone.

Key areas for theoretical investigation include:

Transition State Modeling: Using Density Functional Theory (DFT), researchers can model the transition states of potential asymmetric alkylation and cycloaddition reactions. nih.gov This allows for the rational prediction of which catalysts and conditions will favor the desired stereoisomer of 2-(1-methylpropyl)cyclopentanone.

Understanding Selectivity: Computational studies can elucidate the electronic and steric factors that govern regio- and stereoselectivity in catalytic transformations. nih.gov For example, analyzing the global electron density transfer (GEDT) in cycloaddition reactions can predict product distribution. nih.gov

Pharmacokinetic Predictions: In silico tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of 2-(1-methylpropyl)cyclopentanone and its derivatives. bio-conferences.org This computational screening can identify analogs with potentially favorable drug-like properties before undertaking costly synthesis. bio-conferences.org

Exploration of its Role in Biorefinery Processes and Valorization of Biomass

The global shift towards sustainable resources makes the production of chemicals from biomass a critical research area. Cyclic ketones are important products that can be derived from the catalytic conversion of lignocellulosic biomass. researchgate.net

Future research should explore:

Direct Synthesis from Biomass: Investigating one-pot chemocatalytic routes to convert raw woody biomass directly into a mixture of cyclic ketones, which could include 2-(1-methylpropyl)cyclopentanone. researchgate.net This involves designing multifunctional catalysts that can handle the complex depolymerization, hydrogenation, and isomerization steps. researchgate.netnih.gov

Upgrading of Bio-derived Platform Molecules: A promising strategy is the valorization of platform molecules derived from biomass, such as furfural (B47365) and glycerol. mdpi.comrsc.org Research into catalytic pathways that can convert these simple building blocks into more complex structures like substituted cyclopentanones is a key goal for creating value-added biochemicals. rsc.orgrsc.org

Acetalization Strategies: The carbonyl group of 2-(1-methylpropyl)cyclopentanone could be protected via acetalization with bio-derived diols (like ethylene (B1197577) glycol or glycerol). rsc.orgrsc.org This strategy can improve selectivity in subsequent chemical transformations and is an important tool in biomass conversion processes. rsc.org

Advanced Analytical Method Development for Trace Detection and Isomer Differentiation

The ability to accurately detect and differentiate the stereoisomers of 2-(1-methylpropyl)cyclopentanone is crucial for all aspects of its research and potential application. Given that the four stereoisomers may have different biological activities or properties, robust analytical methods are required.

Key avenues for development include:

Chiral Chromatography: The primary challenge is the separation of the two pairs of enantiomers. This requires chiral chromatography techniques. Future work should focus on screening and optimizing chiral stationary phases (CSPs) for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). lcms.cznih.gov

For GC, cyclodextrin-based columns with various alkyl substituents could be tested to enhance enantiomeric resolution. lcms.cz

For HPLC, polysaccharide-based CSPs are a versatile option for enantioseparation. nih.gov

Diastereomeric Derivatization: An indirect approach involves reacting the mixture of isomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated using standard, non-chiral chromatography. nih.govresearchgate.net

Mass Spectrometry Techniques: Research into differentiating the isomers using mass spectrometry, potentially through ion/molecule reactions with chiral host compounds like cyclodextrins or crown ethers in an FT-ICR mass spectrometer, could provide a rapid and sensitive method for chiral differentiation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methylpropyl)-cyclopentanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of cyclopentanone derivatives using Grignard reagents or catalytic alkylation under controlled conditions. Reaction parameters such as temperature (e.g., 60–80°C for Grignard additions), solvent polarity (e.g., THF or ether), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact yield and purity. For example, alkylation at the 2-position requires steric considerations to avoid side products like 3-substituted isomers. Boiling point and density data from fractional distillation (e.g., 139–140°C for analogous structures) can help optimize purification .

Q. What analytical techniques are most effective for characterizing 2-(1-methylpropyl)-cyclopentanone?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying fragmentation patterns (e.g., base peaks at m/z 98.14 for cyclopentanone derivatives). Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, resolves structural isomers by distinguishing methylpropyl substituents (δ 0.8–1.5 ppm for alkyl protons). Refractive index measurements (e.g., ) and density comparisons (0.913–0.916 g/cm³) further validate purity .

Advanced Research Questions

Q. How can enzymatic pathways be utilized in the biotransformation of 2-(1-methylpropyl)-cyclopentanone?

- Methodological Answer : The cpn gene cluster from Comamonas sp. NCIMB 9872 encodes cyclopentanone 1,2-monooxygenase (CpnB), which catalyzes Baeyer-Villiger oxidations. Recombinant E. coli expressing CpnB can oxidize 2-(1-methylpropyl)-cyclopentanone to lactone intermediates. Substrate specificity studies reveal that CpnB tolerates branched alkyl groups but may exhibit non-enantioselective behavior. Optimizing induction (e.g., IPTG concentration) and cofactor supply (NADPH) enhances conversion rates .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, densities) for alkylated cyclopentanones?

- Methodological Answer : Discrepancies often arise from impurities or isomerization during synthesis. Cross-validate data using standardized protocols:

- Boiling Points : Use calibrated distillation apparatus under reduced pressure to minimize decomposition .

- Densities : Compare results with NIST reference data (e.g., 0.913–0.916 g/cm³) and ensure temperature control (±0.1°C) .

- Chromatography : Employ GC with polar columns (e.g., DB-5) to separate isomers and quantify purity .

Q. How can researchers assess the stability of 2-(1-methylpropyl)-cyclopentanone under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 50–100°C and monitor degradation via GC-MS for byproducts like cyclopentanol derivatives.

- Oxidative Stability : Expose to O₂ or peroxides and track ketone oxidation using FTIR (C=O peak at ~1740 cm⁻¹).

- pH Stability : Test in acidic (pH 2) and basic (pH 12) media; cyclopentanones are prone to ring-opening under strong bases .

Q. What occupational exposure limits and safety protocols apply to 2-(1-methylpropyl)-cyclopentanone in laboratory settings?

- Methodological Answer : While specific limits for this derivative are unreported, analog data for cyclopentanone (PAC-1: 0.87 ppm; PAC-2: 9.5 ppm) suggest stringent controls. Use EN374-certified nitrile gloves and fume hoods with >100 ft/min face velocity. Monitor airborne concentrations via GC-MS, and implement medical surveillance for symptoms like respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.